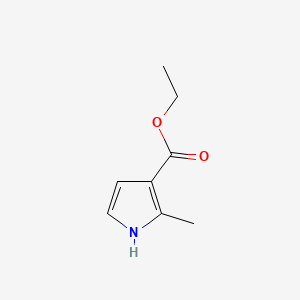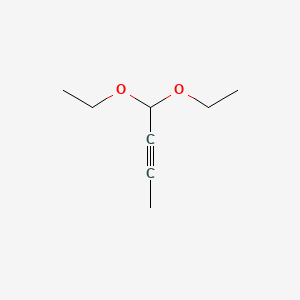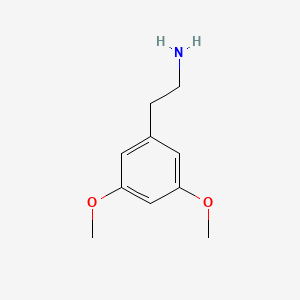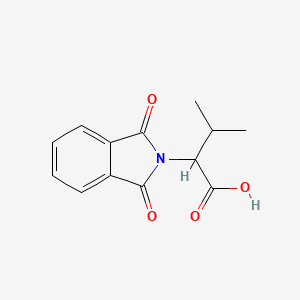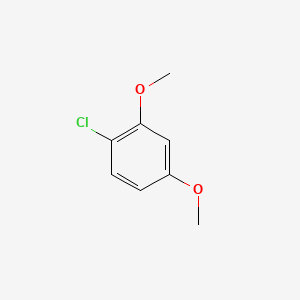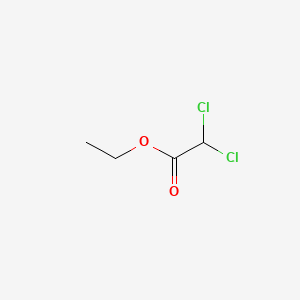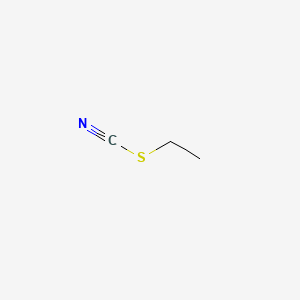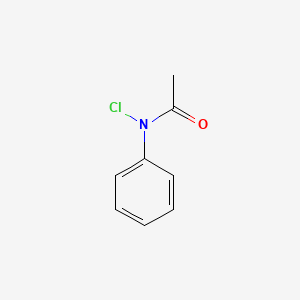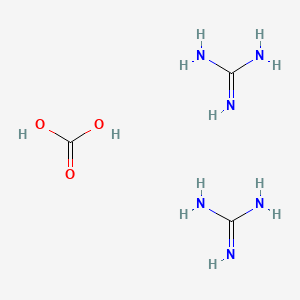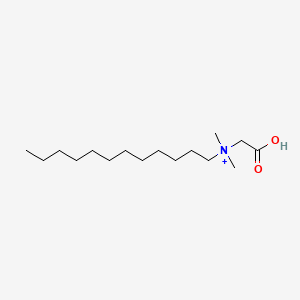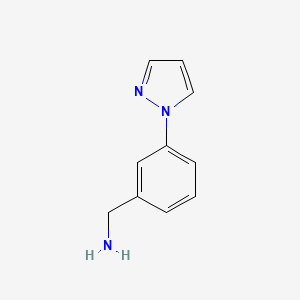
(3-(1H-Pyrazol-1-yl)phenyl)methanamine
Übersicht
Beschreibung
Synthesis Analysis
There are several papers related to the synthesis of compounds similar to “(3-(1H-Pyrazol-1-yl)phenyl)methanamine”. For instance, a library of substituted (1- (benzyl)-1 H -1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .Molecular Structure Analysis
The molecular structure of “(3-(1H-Pyrazol-1-yl)phenyl)methanamine” can be represented by the InChI code: 1S/C11H13N3/c12-8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,8-9,12H2 .Physical And Chemical Properties Analysis
“(3-(1H-Pyrazol-1-yl)phenyl)methanamine” is a liquid at room temperature . Its molecular weight is 187.24 g/mol . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Oxidation Reactions
3-Pyrazol-1-yl-benzylamine: has been studied for its catalytic properties, particularly in the oxidation of catechol to o-quinone. This reaction is significant because it mimics the enzymatic activity of catecholase, which is important in biological systems . The compound’s ability to coordinate with metal ions like copper (II) enhances its catalytic efficiency, making it a potential model for developing new catalytic processes.
Ligand Synthesis for Metal Complexes
This compound serves as a precursor in the synthesis of pyrazole-based ligands. These ligands are capable of forming complexes with metals, providing a single pyrazole sp2-nitrogen, a pyridine sp2-nitrogen, and an amine sp3-nitrogen for coordination . Such complexes have a wide range of applications, including biological transformations and sensing.
Biological Transformation Agent
As a ligand, 3-Pyrazol-1-yl-benzylamine can be used to facilitate biological transformations. This includes acting as a chelating agent that can bind to metal ions, which is crucial in various enzymatic reactions within living organisms .
Anticancer and Antibiotic Agent
Research has indicated the potential of pyrazole derivatives as anticancer and antibiotic agents. The structural properties of 3-Pyrazol-1-yl-benzylamine allow it to interact with biological targets, which could be leveraged in the development of new medications .
Sensor for Cancer Detection
The compound’s unique coordination chemistry makes it suitable for use as a sensor in cancer detection. Its ability to form complexes with specific metals can be utilized in designing probes that target cancerous cells .
Formation of Metal Organic Frameworks (MOFs)
3-Pyrazol-1-yl-benzylamine: can act as a building block in the formation of MOFs. These frameworks have a vast array of applications, including gas storage, separation, and catalysis, due to their high surface area and tunable porosity .
Safety and Hazards
“(3-(1H-Pyrazol-1-yl)phenyl)methanamine” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Eigenschaften
IUPAC Name |
(3-pyrazol-1-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c11-8-9-3-1-4-10(7-9)13-6-2-5-12-13/h1-7H,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZKZHCZKIKAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352601 | |
| Record name | 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(1H-Pyrazol-1-yl)phenyl)methanamine | |
CAS RN |
687635-04-7 | |
| Record name | 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





